molecular formula C10H11BrO3 B15245350 Methyl 2-bromo-5-methoxy-3-methylbenzoate CAS No. 94742-92-4

Methyl 2-bromo-5-methoxy-3-methylbenzoate

Cat. No.: B15245350
CAS No.: 94742-92-4
M. Wt: 259.10 g/mol
InChI Key: BTUCBEPHACHGIF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-methoxy-3-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 5-methoxy-3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction.

Another method involves the esterification of 2-bromo-5-methoxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 2-hydroxy-5-methoxy-3-methylbenzoate or 2-amino-5-methoxy-3-methylbenzoate.

    Reduction: Formation of 2-bromo-5-methoxy-3-methylbenzyl alcohol.

    Oxidation: Formation of 2-bromo-5-methoxy-3-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-methoxy-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 2-bromo-5-methoxy-3-methylbenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications or exhibit different biological activities.

Properties

IUPAC Name

methyl 2-bromo-5-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(13-2)5-8(9(6)11)10(12)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUCBEPHACHGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478129
Record name Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94742-92-4
Record name Benzoic acid, 2-bromo-5-methoxy-3-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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